molecular formula C7H4BF6K B7892571 potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide

potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide

Cat. No.: B7892571
M. Wt: 252.01 g/mol
InChI Key: VNFBYJSMNAFXDW-UHFFFAOYSA-N
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Description

Trimethylolpropane triacrylate . This compound is a tri-functional acrylate ester used in various applications, particularly in the production of polymers and resins. It is known for its ability to enhance the properties of materials, such as improving hardness, chemical resistance, and adhesion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylolpropane triacrylate is synthesized through the esterification of trimethylolpropane with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of trimethylolpropane triacrylate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Trimethylolpropane triacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Polymerization: Cross-linked polymers with enhanced mechanical properties.

    Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate groups.

    Hydrolysis: Trimethylolpropane and acrylic acid.

Scientific Research Applications

Trimethylolpropane triacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trimethylolpropane triacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linked structure imparts enhanced mechanical strength, chemical resistance, and thermal stability to the resulting materials .

Comparison with Similar Compounds

  • Pentaerythritol triacrylate
  • Dipentaerythritol pentaacrylate
  • Trimethylolpropane ethoxylate triacrylate

Comparison: Trimethylolpropane triacrylate is unique due to its specific tri-functional acrylate structure, which allows for the formation of highly cross-linked polymers. Compared to pentaerythritol triacrylate and dipentaerythritol pentaacrylate, it offers a balance between functionality and flexibility, making it suitable for a wide range of applications. Trimethylolpropane ethoxylate triacrylate, on the other hand, provides additional hydrophilicity due to the presence of ethoxylate groups .

Properties

IUPAC Name

potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF6.K/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFBYJSMNAFXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF6K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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